REACTION_CXSMILES
|
[F:1][C:2]([S:5][S:6][C:7]([F:10])([F:9])[F:8])([F:4])[F:3].S(=O)(=O)(O)O.[Cl:16]Cl>>[F:1][C:2]([F:4])([F:3])[S:5][Cl:16].[F:1][C:2]([S:5][S:6][C:7]([F:10])([F:9])[F:8])([F:4])[F:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(F)(F)SSC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
liquid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged at 18° C. with a pressure of 5 bar of nitrogen
|
Type
|
CUSTOM
|
Details
|
were pumped into this solution at 40° C. in the course of 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
was then purified by distillation
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(SCl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)SSC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([S:5][S:6][C:7]([F:10])([F:9])[F:8])([F:4])[F:3].S(=O)(=O)(O)O.[Cl:16]Cl>>[F:1][C:2]([F:4])([F:3])[S:5][Cl:16].[F:1][C:2]([S:5][S:6][C:7]([F:10])([F:9])[F:8])([F:4])[F:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(F)(F)SSC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
liquid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for a further 12 hours at 40° C. and under a pressure of 14 to 16 bar, and it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were charged at 18° C. with a pressure of 5 bar of nitrogen
|
Type
|
CUSTOM
|
Details
|
were pumped into this solution at 40° C. in the course of 2 hours
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
was then purified by distillation
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(SCl)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS |
Name
|
|
Type
|
product
|
Smiles
|
FC(F)(F)SSC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |